Bromodinitromethane
Description
Historical Perspectives on Dinitromethane (B14754101) Derivatives Research
The study of dinitromethane derivatives is rooted in the broader development of organic chemistry in the 19th century, a period characterized by the foundational work on organic analysis and the nascent exploration of synthetic methodologies. rochelleforrester.ac.nzscispace.com The chemistry of nitro compounds, in particular, began to take shape during this era, driven by the desire to understand the composition and reactivity of these energetically rich substances. Early analytical techniques, though rudimentary by modern standards, laid the groundwork for identifying and characterizing new organic molecules, including those containing the nitro group. rochelleforrester.ac.nz
A significant milestone in the early history of dinitromethane derivatives was the synthesis of the potassium salt of dinitromethanide from bromodinitromethane in 1884. This reaction not only demonstrated a pathway to dinitromethane salts but also highlighted this compound as a key precursor in this emerging field of study. The research into gem-dinitro compounds, those with two nitro groups attached to the same carbon atom, gained momentum as chemists began to recognize their potential as versatile synthetic intermediates. The unique electronic properties conferred by the two nitro groups on the alpha-carbon atom made these compounds intriguing subjects for reactivity studies. The development of synthetic routes to dinitromethane and its derivatives was a critical step in enabling further investigation into their chemical behavior and potential applications, particularly in the burgeoning field of energetic materials.
Significance of this compound in Contemporary Chemical Science
In modern chemical science, this compound continues to be a compound of interest, primarily valued for its role as a reactive building block in organic synthesis. Its utility is particularly evident in the construction of various nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active molecules. organic-chemistry.orgtdl.orgnih.govorganic-chemistry.orgclockss.org The presence of both a bromine atom and two nitro groups on a single carbon atom makes it a highly versatile reagent, capable of participating in a range of chemical transformations.
The gem-dinitro moiety is a key functional group in the design of high-energy-density materials (HEDMs). nih.gov The high nitrogen and oxygen content of this group contributes to the energetic properties of the resulting compounds. Consequently, this compound serves as a valuable precursor in the synthesis of more complex energetic materials, where the introduction of the dinitromethyl group can significantly enhance performance characteristics.
Furthermore, the reactivity of this compound makes it a useful tool for medicinal chemists. The ability to introduce the dinitromethyl group into various molecular scaffolds allows for the synthesis of novel compounds with potential therapeutic applications. The diverse reactivity of nitro compounds in general, and the specific functionalities of this compound, enable its use in the assembly of complex molecular architectures.
Structural Characteristics and Their Implications for Reactivity (Conceptual)
The reactivity of this compound is a direct consequence of its unique molecular structure. The central carbon atom is bonded to a bromine atom and two nitro groups. The nitro groups are strongly electron-withdrawing, which has a profound effect on the electronic environment of the molecule. This electron-withdrawing nature polarizes the C-Br bond, making the bromine atom a good leaving group in nucleophilic substitution reactions.
Computational chemistry, particularly Density Functional Theory (DFT), provides a theoretical framework for understanding the relationship between the structure and reactivity of molecules like this compound. youtube.comresearchgate.netnih.govscirp.org DFT calculations can be used to model the molecule's geometry, electron distribution, and molecular orbitals (HOMO and LUMO). These calculations would likely show a significant polarization of the electron density away from the central carbon atom towards the electronegative oxygen atoms of the nitro groups. This electronic arrangement would render the central carbon atom electrophilic and susceptible to attack by nucleophiles.
The presence of the two nitro groups also influences the acidity of the hydrogen atom on the central carbon. The strong inductive effect of the nitro groups stabilizes the conjugate base, making the proton relatively acidic for a carbon acid. This property allows for deprotonation under appropriate basic conditions, generating a carbanion that can then participate in a variety of carbon-carbon bond-forming reactions.
The combination of a good leaving group (bromine) and the powerful electron-withdrawing nature of the two nitro groups makes this compound a potent electrophile. Its reactivity can be harnessed in various synthetic strategies to introduce the dinitromethyl functionality into a wide range of organic molecules, leading to the formation of new compounds with tailored properties.
Data Tables
Table 1: Computed Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | CHBrN₂O₄ |
| Molecular Weight | 184.93 g/mol |
| XLogP3-AA | 1 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 0 |
| Exact Mass | 183.91197 Da |
| Monoisotopic Mass | 183.91197 Da |
| Topological Polar Surface Area | 91.6 Ų |
| Heavy Atom Count | 8 |
| Formal Charge | 0 |
| Complexity | 98.2 |
Data sourced from PubChem. nih.gov
Table 2: Conceptual Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Features |
| ¹H NMR | A single peak (singlet) in the downfield region due to the deshielding effect of the adjacent bromine and two nitro groups. |
| ¹³C NMR | A single resonance for the carbon atom, shifted significantly downfield due to the attachment of the electronegative bromine and nitro groups. udel.eduuobasrah.edu.iqdocbrown.info |
| Infrared (IR) Spectroscopy | Characteristic strong absorption bands for the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro groups (typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively). A C-Br stretching vibration would be expected in the fingerprint region. docbrown.infocompoundchem.comyoutube.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
996-67-8 |
|---|---|
Molecular Formula |
CHBrN2O4 |
Molecular Weight |
184.93 g/mol |
IUPAC Name |
bromo(dinitro)methane |
InChI |
InChI=1S/CHBrN2O4/c2-1(3(5)6)4(7)8/h1H |
InChI Key |
GJPMCGKOSHNWNL-UHFFFAOYSA-N |
Canonical SMILES |
C([N+](=O)[O-])([N+](=O)[O-])Br |
Origin of Product |
United States |
Synthetic Methodologies for Bromodinitromethane
Synthesis from Dinitromethane (B14754101) Precursors
The most direct methods for synthesizing bromodinitromethane begin with dinitromethane or its corresponding salts. These approaches leverage the reactivity of the carbon atom situated between the two nitro groups.
Bromination of Dinitromethane Salts
A primary route to this compound involves the direct bromination of dinitromethane salts. Dinitromethane is acidic and readily forms salts upon treatment with a base. These salts can then be reacted with a brominating agent to yield the desired product.
The general reaction scheme involves two main steps:
Formation of the Dinitromethane Salt: Dinitromethane is deprotonated by a suitable base, such as an alkali metal hydroxide (B78521) or alkoxide, to form the corresponding dinitromethanide salt.
Bromination: The dinitromethanide salt is then treated with elemental bromine. The dinitromethanide anion acts as a nucleophile, attacking the bromine molecule to form this compound and a bromide salt.
A similar reaction has been described for the synthesis of phenylthis compound, where the sodium salt of phenyldinitromethane in carbon disulfide is treated with bromine while being cooled in an ice bath. After the addition is complete, the reaction mixture is allowed to stand, washed with water to remove sodium bromide, and then with a dilute sulfurous acid solution to eliminate excess bromine. Distillation of the solvent yields the final product. This procedure illustrates a general methodology that can be adapted for the synthesis of this compound from dinitromethane salts.
| Reactant | Reagent | Product |
| Dinitromethane Salt | Bromine (Br₂) | This compound |
| Example: Sodium Dinitromethanide | Bromine (Br₂) | This compound |
Condensation Reactions in this compound Synthesis
Condensation reactions, particularly those analogous to the Henry (nitroaldol) reaction, represent a potential pathway to precursors of this compound. The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, resulting in a β-nitro alcohol. wikipedia.orgsciencemadness.org
Given that dinitromethane is a nitroalkane, it can participate in Henry-type reactions with carbonyl compounds. The acidic proton on the carbon atom flanked by two nitro groups can be removed by a base to form a resonance-stabilized anion. This anion can then act as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone.
The resulting product would be a β-hydroxydinitro compound. While this reaction does not directly yield this compound, the resulting β-hydroxydinitroalkane could potentially serve as a precursor. Subsequent chemical transformations, such as bromination at the carbon bearing the nitro groups (if a proton is available) or other functional group manipulations, could theoretically lead to this compound derivatives. The feasibility of such a sequence would depend on the specific substrates and reaction conditions.
Alternative Synthetic Routes and Optimized Pathways
Beyond direct synthesis from dinitromethane, other reaction types and pathways can be considered for the formation of this compound, either as the primary product or as a by-product.
Michael Addition Reactions Involving this compound Salt
The Michael addition is a widely used carbon-carbon bond-forming reaction that involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). researchgate.netadichemistry.com Nitroalkanes are effective Michael donors due to the activating effect of the nitro group(s) on the acidity of the α-protons. adichemistry.com
The carbanion of this compound, formed by the deprotonation of this compound with a suitable base, could theoretically act as a Michael donor. This nucleophilic species could then add to various Michael acceptors, such as α,β-unsaturated ketones, esters, or nitriles. This would result in the formation of a new carbon-carbon bond at the β-position of the acceptor, leading to a more complex molecule containing the bromodinitromethyl moiety.
The general steps for such a reaction would be:
Formation of the this compound Anion: Treatment of this compound with a non-nucleophilic base to generate the corresponding carbanion.
Conjugate Addition: The this compound anion attacks the β-carbon of the α,β-unsaturated system.
Protonation: The resulting enolate is protonated to yield the final Michael adduct.
This synthetic approach would be a powerful tool for incorporating the bromodinitromethyl group into larger molecular frameworks.
| Michael Donor | Michael Acceptor | Product Type |
| This compound Anion | α,β-Unsaturated Ketone/Ester/Nitrile | Michael Adduct |
By-product Formation in Related Organic Synthesis (e.g., acrylic esters)
The formation of this compound as a by-product in other organic syntheses is not widely documented in the readily available scientific literature. A search for impurities in the industrial production of acrylic acid and its esters does not typically list this compound. google.comveeprho.com The common impurities are related to the starting materials and other side reactions, such as the formation of aldehydes, other carboxylic acids, and polymers. google.comveeprho.com
The synthesis of acrylic esters often involves the oxidation of acrolein. maastrichtuniversity.nl For this compound to form as a by-product in such a process, sources of both bromine and nitrogen would need to be present as contaminants or reagents, which is not typical for standard acrylic ester production. Therefore, the formation of this compound as a by-product in the synthesis of acrylic esters is considered unlikely under normal manufacturing conditions.
Catalytic Approaches in this compound Synthesis
Catalysis offers the potential for more efficient and selective synthetic methods. While specific catalytic routes for the synthesis of this compound are not extensively detailed, general catalytic principles for reactions involving nitroalkanes and bromination can be considered.
Lewis Acid Catalysis: Lewis acids are known to catalyze a variety of reactions, including brominations. nih.gov A Lewis acid could potentially activate the brominating agent, making it more electrophilic and facilitating the reaction with a dinitromethane precursor. For example, zirconium(IV) chloride has been shown to be an effective catalyst for benzylic bromination. nih.gov A similar approach could be explored for the bromination of dinitromethane.
Phase-Transfer Catalysis (PTC): Phase-transfer catalysis is a valuable technique for reactions involving reactants that are soluble in different, immiscible phases. crdeepjournal.orgbiomedres.us In the context of this compound synthesis, if the dinitromethane salt is in an aqueous phase and the brominating agent is in an organic phase, a phase-transfer catalyst (such as a quaternary ammonium (B1175870) salt) could facilitate the transport of the dinitromethanide anion into the organic phase to react with the bromine. crdeepjournal.orgbiomedres.us This would enhance the reaction rate and potentially improve the yield.
| Catalysis Type | Potential Application in this compound Synthesis |
| Lewis Acid Catalysis | Activation of the brominating agent for the bromination of dinitromethane. |
| Phase-Transfer Catalysis | Facilitating the reaction between an aqueous dinitromethane salt and an organic brominating agent. |
Phase Transfer Catalysis in Synthetic Procedures
Phase transfer catalysis (PTC) has emerged as a powerful and environmentally benign technique for the synthesis of organic compounds, including this compound. fzgxjckxxb.comiajpr.com This methodology facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. fzgxjckxxb.com The key to this process is the phase transfer catalyst, which transports a reactant from one phase to another, thereby enabling the reaction to proceed. iajpr.com Quaternary ammonium salts are a common class of catalysts employed in these procedures. sacheminc.com
The synthesis of this compound via PTC typically involves the reaction of a salt of dinitromethane, such as potassium dinitromethane, with a brominating agent in a two-phase system. The dinitromethanide anion, which is soluble in the aqueous phase, is transferred to the organic phase by the phase transfer catalyst, where it can react with the brominating agent.
Several quaternary ammonium salts have been investigated for their efficacy as phase transfer catalysts in various organic reactions. scchem.comresearchgate.netulisboa.pt While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, the principles of PTC suggest that catalysts like Tetrabutylammonium Bromide (TBAB) and Benzyltriethylammonium Chloride could be effective. biomedres.usnih.gov The choice of catalyst can significantly influence the reaction rate and yield. acsgcipr.org
Table 1: Quaternary Ammonium Salts as Potential Phase Transfer Catalysts for this compound Synthesis
| Catalyst Name | Abbreviation | Potential Role in Synthesis |
| Tetrabutylammonium Bromide | TBAB | Facilitates the transfer of the dinitromethanide anion from the aqueous to the organic phase for bromination. sacheminc.com |
| Benzyltriethylammonium Chloride | TEBAC | Acts as a phase transfer catalyst to enable the reaction between the water-soluble dinitromethane salt and the organic-soluble brominating agent. biomedres.us |
| Methyltributylammonium Chloride | MTBAC | Another potential phase transfer catalyst that can be employed to enhance the reaction rate and efficiency. sacheminc.com |
| Tetraethylammonium Bromide | TEAB | Serves as a catalyst to shuttle the reacting anion across the phase boundary. sacheminc.com |
The reaction conditions, including the choice of organic solvent, concentration of reactants, temperature, and stirring speed, are crucial parameters that need to be optimized to achieve high yields of this compound. princeton.edu The use of PTC often allows for milder reaction conditions and can lead to improved product selectivity compared to traditional homogeneous reaction systems. crdeepjournal.org
Emerging Catalytic Systems for this compound Production
Research into novel catalytic systems for organic synthesis is a rapidly evolving field, with the potential to offer more efficient, selective, and sustainable routes to valuable chemical compounds. While specific applications of these emerging systems for the direct synthesis of this compound are still under exploration, several areas of catalyst development hold promise for the future production of this and other halonitroalkanes.
One area of interest is the development of novel solid-supported catalysts. These catalysts can simplify product purification and catalyst recovery, contributing to more sustainable chemical processes. For the synthesis of this compound, a solid-supported catalyst could potentially be designed to facilitate the bromination of the dinitromethane anion in a continuous flow system, offering advantages in terms of scalability and process control.
Furthermore, advancements in organocatalysis are providing new tools for a wide range of chemical transformations. Chiral organocatalysts have shown remarkable success in asymmetric synthesis, and it is conceivable that similar principles could be applied to develop highly selective catalysts for the bromination of dinitromethane.
The exploration of novel metal-based catalytic systems also continues to be a fruitful area of research. While traditional Lewis acid catalysts can promote halogenation reactions, there is a drive to develop catalysts based on more abundant and less toxic metals. These new catalysts could offer improved reactivity and selectivity under milder conditions.
Although detailed research findings specifically documenting the use of these emerging catalytic systems for the synthesis of this compound are not yet widely available, the ongoing innovation in catalysis science suggests that new and improved methods for its production are on the horizon.
Chemical Reactivity and Mechanistic Investigations of Bromodinitromethane
Nucleophilic Substitution Reactions and Halide Displacement
Bromodinitromethane is susceptible to nucleophilic substitution, a class of reactions where a nucleophile displaces the bromide ion. The carbon atom, bonded to a bromine and two nitro groups, is electron-deficient and thus a prime target for nucleophiles. chemguide.co.ukmasterorganicchemistry.com These reactions are fundamental to its chemical character and synthetic applications.
The interaction of this compound with nitrogen-based nucleophiles like hydrazine (B178648) (N₂H₄) and its hydrate (B1144303) is a subject of chemical interest. sciencemadness.orglibretexts.orggoogle.com While direct studies on this compound itself are specific, the reactions of similar compounds provide insight. For example, palladium-catalyzed coupling reactions of aryl halides with hydrazine hydrate have been developed to form aryl hydrazines, important intermediates in pharmaceuticals and agrochemicals. nih.gov These reactions often require careful control of conditions to achieve selectivity for the mono-substituted product over di-substituted products. nih.gov
In related systems, the reaction of compounds containing a carbon-halogen bond with hydrazine can be complex. For instance, studies on the reaction of 3-[(ethoxymethylene)amino]-1-methyl-1H-pyrazole-4-carbonitrile with excess hydrazine hydrate did not yield a simple substitution product but instead led to the formation of a 14-membered hexaazamacrocycle through a dimerization process. beilstein-journals.org The reaction conditions, such as the amount of hydrazine hydrate and the solvent, significantly influenced the product yield and purity. beilstein-journals.org This indicates that while the initial step may be nucleophilic attack, subsequent reactions can lead to more complex molecular structures.
Table 1: Effect of Reaction Conditions on Macrocycle Synthesis via Hydrazine Reaction beilstein-journals.org
| Hydrazine Hydrate (Equivalents) | Solvent | Time (hours) | Product Ratio (5/6) | Yield (%) |
|---|---|---|---|---|
| 4 | EtOH | 2 | - | - |
| 4 | EtOH | 6 | 91:9 | 25 |
| 3 | EtOH | 2 | 85:15 | 22 |
Data derived from a study on a related pyrazole (B372694) derivative, illustrating the complexity of reactions involving hydrazine hydrate.
A notable reaction of this compound is the displacement of the bromide by a nitrite (B80452) salt, such as silver nitrite (AgNO₂) or sodium nitrite (NaNO₂). sciencemadness.orgscribd.comsciencemadness.org This reaction is a pathway to forming trinitromethane (B1605510) (nitroform) or, under certain conditions, can be a step in the synthesis of tetranitromethane. sciencemadness.org The reaction with a nitrite salt can displace the halide to introduce a third nitro group onto the methane (B114726) carbon. scribd.comsciencemadness.org The use of silver salts is often favorable as the formation of the insoluble silver halide (e.g., AgBr) helps to drive the reaction to completion. sciencemadness.org
Addition Reactions of this compound
This compound and its derivatives can participate in addition reactions, particularly with molecules containing activated carbon-carbon double bonds. sciencemadness.orgbhu.ac.in
The dinitromethane (B14754101) group can act as a nucleophile in a Michael addition reaction, adding to α,β-unsaturated carbonyl compounds. archive.orgpharmdguru.comname-reaction.comslideshare.netlibretexts.org Typically, a base is used to deprotonate the dinitromethane derivative, forming a carbanion (a Michael donor). This carbanion then attacks the β-carbon of the activated alkene (the Michael acceptor). researchgate.net
For example, the potassium salt of dinitromethane is often used for this type of reaction. archive.org Research has been conducted on the reaction of this compound potassium salt with methacrylate (B99206), yielding a product with a 54% yield under optimized conditions. researchgate.net This demonstrates the utility of this reaction in forming new carbon-carbon bonds. researchgate.net
Table 2: Optimized Conditions for Addition to Methacrylate researchgate.net
| Parameter | Value |
|---|---|
| Molar Ratio (Methacrylate:this compound K salt) | 2:1 |
| Reaction Temperature | 40°C |
Redox Chemistry Involving this compound
Redox reactions, which involve the transfer of electrons, are a key feature of this compound's chemistry. ncert.nic.inpressbooks.pubunacademy.comejmoams.com The presence of multiple electronegative groups (two nitro groups and a bromine atom) makes it susceptible to reduction.
This compound can undergo reductive transformations where it gains electrons, leading to changes in its structure. mit.edunih.govresearchgate.netrsc.org A historical synthesis of the potassium salt of dinitromethane involved the reduction of this compound. wikipedia.org
Electrochemical reduction is a modern method to study and perform such transformations. nih.govsamipubco.comnih.gov In the electrochemical reduction of similar compounds, the first step is often the cleavage of the carbon-halogen bond. For this compound, this would involve the transfer of electrons to the molecule, leading to the breaking of the C-Br bond to form a dinitromethyl radical and a bromide ion. This radical intermediate can then undergo further reduction to form the dinitromethyl anion. The stability and fate of these intermediates are influenced by factors like the electrode material and the reaction medium. nih.govmdpi.com
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Hydrazine hydrate |
| 1,2,4-triazole |
| Ketone |
| Tetranitromethane |
| Bromoform |
| Sodium nitrite |
| Dinitromethane |
| Methyl vinyl ketone |
| 4-bromo-4,4-dinitro-2-butanone |
| Dinitromethyl radical |
| Dinitromethyl anion |
| Hydrazine |
| Silver nitrite |
| Trinitromethane |
Oxidative Pathways
The oxidative behavior of this compound is suggested by its incompatibility with strong oxidizing agents. While detailed studies focusing exclusively on the oxidative pathways of this compound are not extensively documented in the reviewed literature, insights can be drawn from the reactivity of analogous halogenated and nitro-containing compounds. The degradation of brominated compounds often involves oxidative debromination, a process where the bromine atom is removed and replaced, often leading to the formation of bromide ions. For instance, the oxidative degradation of tetrabromobisphenol A (TBBPA), another brominated organic compound, proceeds through pathways including oxidative debromination. researchgate.netnih.gov This process can be initiated by powerful oxidizing agents or catalyzed by systems like iron(III)-porphyrin complexes. nih.gov
The presence of two electron-withdrawing nitro groups on the same carbon atom in this compound significantly influences its reactivity. These groups polarize the carbon-bromine bond, potentially making the bromine atom susceptible to displacement. Oxidation reactions could proceed via mechanisms involving electron transfer. The formation of this compound itself, through the reaction of the potassium salt of dinitromethane with bromine, is an example of a redox reaction where dinitromethane is brominated. dtic.mil This indicates the compound's participation in reactions involving changes in oxidation states. While specific products of this compound oxidation are not detailed, it is plausible that pathways could lead to the formation of carbonyl compounds or the complete mineralization to carbon dioxide, water, bromide, and nitrate (B79036) ions under strong oxidative conditions.
Acid-Base Equilibria and Salt Formation
This compound exhibits acidic properties due to the carbon-bound hydrogen, which is activated by the two adjacent electron-withdrawing nitro groups. This acidity is quantified by its pKa value, which has been reported to be in the range of 3.47 to 3.60 in water at 20°C. scribd.comarchive.org This value indicates that this compound is a relatively strong carbon acid, capable of donating a proton from its central carbon atom in an aqueous solution.
The dissociation of the proton results in the formation of a resonance-stabilized carbanion, the bromodinitromethanide ion. The negative charge is delocalized over the two nitro groups, which accounts for the stability of the conjugate base and the acidity of the parent compound.
The acidic nature of this compound allows it to react with bases to form stable salts. The general reaction involves the deprotonation of the C-H bond by a base. For example:
The reaction with liquid ammonia (B1221849) yields the ammonium (B1175870) salt of this compound. archive.org
Treatment with potassium hydroxide (B78521) results in the formation of the potassium salt. scribd.comarchive.org The potassium salt of this compound is described as a yellow solid that decomposes at 152°C. archive.org
The formation of these salts is a classic acid-base neutralization reaction, where the proton of the acidic this compound is transferred to the base. dtic.millookchem.com The resulting salts contain the bromodinitromethanide anion.
Table 1: Acid-Base Properties and Salt Formation of this compound
| Property | Value / Description | Reference |
| pKa (in water, 20°C) | 3.47–3.60 | scribd.comarchive.org |
| Conjugate Base | Bromodinitromethanide ion | |
| Ammonium Salt Formation | Reacts with liquid ammonia | archive.org |
| Potassium Salt | Formed with potassium hydroxide; yellow solid, m.p. 152°C | archive.org |
Reaction Mechanisms and Pathways in Complex Systems
The reaction mechanisms of this compound in complex systems are dictated by its functional groups: the acidic proton, the bromine atom, and the two nitro groups. These features allow it to participate in a variety of reaction pathways, including acid-base reactions, nucleophilic substitutions, and condensations. dtic.mil
One example of its role in a more complex reaction sequence is its formation from dinitromethane. The potassium salt of dinitromethane is used as a precursor, which is then treated with bromine in a neutral solution to yield this compound. dtic.mil This suggests that the dinitromethanide ion attacks molecular bromine in a nucleophilic substitution/redox reaction.
Advanced Spectroscopic and Structural Characterization of Bromodinitromethane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Dynamics
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei. For bromodinitromethane, ¹H and ¹³C NMR are the primary techniques used to establish the connectivity of the single proton and carbon atom within the molecule.
In the proton NMR spectrum of this compound, a single resonance is expected due to the presence of only one proton. The chemical shift of this proton is significantly influenced by the electronegative atoms attached to the central carbon. The presence of one bromine and two nitro groups leads to a substantial downfield shift.
The electronegativity of the substituents deshields the proton, meaning it experiences a stronger effective magnetic field and resonates at a higher frequency. Protons adjacent to a nitro group typically appear in the range of 4.0-4.4 ppm. orgchemboulder.com The additional presence of a bromine atom would be expected to shift this resonance further downfield. Based on predictive models, the ¹H chemical shift for the single proton in this compound is estimated to be in the region of 6.0-7.0 ppm .
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH | 6.0 - 7.0 | Singlet (s) |
| Predicted ¹H NMR data for this compound. |
Since there are no adjacent protons, this signal will appear as a singlet.
The ¹³C NMR spectrum of this compound is also expected to show a single resonance, corresponding to the one carbon atom in the molecule. The chemical shift of this carbon is influenced by the attached bromine and two nitro groups.
The chemical shift of a carbon atom is sensitive to the electronegativity of its substituents. oregonstate.edu Carbons bonded to halogens and nitro groups experience a downfield shift. The presence of three highly electronegative groups on the same carbon atom in this compound would result in a significant downfield chemical shift. Predictive models, such as machine learning-based predictors, can estimate this value. caspre.caresearchgate.net Based on such predictive tools, the ¹³C chemical shift for this compound is anticipated to be in the range of 90-110 ppm .
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CHBr(NO₂)₂ | 90 - 110 |
| Predicted ¹³C NMR data for this compound. |
While one-dimensional NMR is sufficient to identify the number of unique protons and carbons in this compound, multi-dimensional NMR techniques could provide further structural confirmation, particularly in more complex molecules containing this moiety.
COSY (Correlation Spectroscopy): In the case of this compound itself, a COSY spectrum would be uninformative as there are no proton-proton couplings. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment would show a correlation peak between the single proton and the single carbon, confirming the direct C-H bond. columbia.educolumbia.edu This provides unambiguous evidence of the direct attachment of the proton to the carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum could reveal longer-range couplings, for instance, between the proton and the nitrogen atoms of the nitro groups, if detectable. columbia.educolumbia.edu However, given the small size of the molecule, the primary utility of HSQC would be the most significant.
Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which can be used to deduce the elemental formula. For this compound (CHBr(NO₂)₂), the presence of bromine is a key feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which occur in an approximate 1:1 ratio. docbrown.info This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units for any fragment containing a bromine atom.
The expected molecular ion peaks for this compound would be observed at m/z values corresponding to [CH⁷⁹Br(NO₂)₂]⁺ and [CH⁸¹Br(NO₂)₂]⁺.
| Isotopologue | Exact Mass (Da) |
| C¹H¹⁷⁹Br¹⁴N₂¹⁶O₄ | 199.9147 |
| C¹H¹⁸¹Br¹⁴N₂¹⁶O₄ | 201.9126 |
| Predicted high-resolution mass spectrometry data for the molecular ions of this compound. |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion and analysis of the resulting fragment ions. wikipedia.org This technique provides detailed structural information by revealing the connectivity of the molecule. The fragmentation of the this compound molecular ion would likely proceed through several key pathways:
Loss of a nitro group: A common fragmentation pathway for nitro compounds is the loss of a nitro group (NO₂•), which has a mass of 46 Da. This would result in fragment ions at m/z corresponding to [CHBr(NO₂)]⁺.
Loss of bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (Br•), resulting in a [CH(NO₂)₂]⁺ fragment.
Cleavage of C-N bonds: The C-N bonds could also cleave, leading to various smaller fragments.
The predicted fragmentation pattern would show characteristic isotopic signatures for bromine-containing fragments.
| Precursor Ion | Predicted Fragment Ion | Neutral Loss |
| [CHBr(NO₂)₂]⁺ | [CHBr(NO₂)]⁺ | NO₂ |
| [CHBr(NO₂)₂]⁺ | [CH(NO₂)₂]⁺ | Br |
| [CHBr(NO₂)₂]⁺ | [NO₂]⁺ | CHBrNO₂ |
| Predicted fragmentation pathways for this compound in tandem mass spectrometry. |
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Molecular Structure
Vibrational spectroscopy is a cornerstone for identifying functional groups and probing the structural framework of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational energies of molecular bonds. berstructuralbioportal.org While no complete, experimentally assigned spectra for this compound are readily available in the surveyed literature, the expected vibrational modes can be predicted based on its constituent functional groups: the C-H bond, the C-Br bond, the C-N bonds, and the two nitro (NO₂) groups.
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. nih.gov For a vibration to be IR active, it must result in a change in the molecule's dipole moment. berstructuralbioportal.org The this compound molecule, with its highly polar nitro groups and the electronegative bromine atom, is expected to exhibit a rich and informative IR spectrum. The key functional group vibrations are anticipated in specific regions of the spectrum.
The most prominent bands in the IR spectrum of this compound would arise from the nitro groups. The asymmetric stretching vibration (ν_as(NO₂)) is expected to produce a very strong absorption band, typically in the 1550-1620 cm⁻¹ range, while the symmetric stretching vibration (ν_s(NO₂)) would appear as a strong band between 1340 and 1390 cm⁻¹. Other expected vibrations include C-H stretching, C-N stretching, C-Br stretching, and various bending modes.
Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| Asymmetric NO₂ Stretch | Nitro (NO₂) | 1550 - 1620 | Strong |
| Symmetric NO₂ Stretch | Nitro (NO₂) | 1340 - 1390 | Strong |
| C-H Stretch | Methine (C-H) | 2990 - 3050 | Medium |
| C-N Stretch | C-NO₂ | 850 - 950 | Medium |
| NO₂ Scissoring | Nitro (NO₂) | 800 - 870 | Medium |
| C-Br Stretch | Bromoalkane (C-Br) | 500 - 650 | Medium-Strong |
| NO₂ Wagging | Nitro (NO₂) | 700 - 780 | Medium-Weak |
Note: The predicted wavenumbers are based on typical frequency ranges for these functional groups in similar chemical environments. Actual values may vary.
Raman spectroscopy is a light scattering technique that provides information complementary to IR spectroscopy. nih.govshu.ac.uk A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. berstructuralbioportal.org Symmetrical vibrations and bonds involving less polar or heavier atoms often produce strong Raman signals.
In this compound, the symmetric stretch of the NO₂ groups is expected to be particularly strong in the Raman spectrum. Due to the large, polarizable electron cloud of the bromine atom, the C-Br stretching vibration is also anticipated to be a prominent feature. In contrast, the highly polar asymmetric NO₂ stretch, which is strong in the IR spectrum, would likely be weaker in the Raman spectrum. This complementarity is essential for a complete vibrational analysis.
Table 2: Predicted Raman Shifts for this compound
| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |
| Symmetric NO₂ Stretch | Nitro (NO₂) | 1340 - 1390 | Strong |
| C-Br Stretch | Bromoalkane (C-Br) | 500 - 650 | Strong |
| C-N Stretch | C-NO₂ | 850 - 950 | Medium |
| Asymmetric NO₂ Stretch | Nitro (NO₂) | 1550 - 1620 | Weak-Medium |
| C-H Stretch | Methine (C-H) | 2990 - 3050 | Medium |
Note: Predicted shifts are based on general principles and data for analogous compounds. The intensity is relative and depends on the change in polarizability.
Electronic Spectroscopy (UV-Vis) for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the UV and visible regions. pharmatutor.org This absorption corresponds to the promotion of electrons from lower-energy (ground state) molecular orbitals to higher-energy (excited state) orbitals. libretexts.orgcutm.ac.in The structure of this compound contains several features that give rise to characteristic electronic transitions.
The primary chromophore (light-absorbing group) in the molecule is the nitro group (NO₂). The nitro group contains both π electrons (in the N=O double bonds) and non-bonding (n) electrons on the oxygen atoms. This allows for two principal types of electronic transitions:
n → π* Transition : An electron from a non-bonding orbital on an oxygen atom is excited to an anti-bonding π* orbital of the N=O bond. These transitions are typically of lower energy (occur at longer wavelengths) and have low molar absorptivity because of poor spatial overlap between the n and π* orbitals. pharmatutor.orgnih.gov For nitroalkanes, this transition is often observed in the 270-280 nm region.
π → π* Transition : An electron from a bonding π orbital is promoted to an anti-bonding π* orbital. This transition is of higher energy (shorter wavelength) and is generally much more intense than the n → π* transition due to greater orbital overlap. nih.gov For nitroalkanes, this typically occurs below 210 nm.
The bromine atom acts as an auxochrome, a substituent that can influence the absorption characteristics of the chromophore. Its non-bonding electrons can participate in n → σ* transitions, where an electron is excited to an anti-bonding sigma orbital of the C-Br or C-N bonds. These transitions are usually high in energy and occur in the far-UV region. pharmatutor.org
Table 3: Expected Electronic Transitions in this compound
| Transition Type | Orbitals Involved | Chromophore/Group | Expected Wavelength Region | Relative Intensity |
| n → π | Non-bonding (O) → π (NO₂) | Nitro (NO₂) | Long (270-280 nm) | Low |
| π → π | π (NO₂) → π (NO₂) | Nitro (NO₂) | Short (<210 nm) | High |
| n → σ | Non-bonding (Br, O) → σ (C-Br, C-N) | C-Br, C-N, NO₂ | Very Short (Far-UV) | Variable |
| σ → σ | σ (C-C, C-H) → σ (C-C, C-H) | Alkane framework | Very Short (Far-UV) | High |
Advanced X-ray Techniques for Solid-State Structure and Bonding
Advanced X-ray techniques provide element-specific information about the electronic structure, oxidation state, and local coordination environment of atoms within a material, making them invaluable for a detailed solid-state analysis of this compound.
X-ray Absorption Spectroscopy (XAS) is a technique that measures the absorption of X-rays by a specific element as a function of energy. nih.gov It can reveal detailed information about the local geometric and electronic structure around the absorbing atom. For this compound, XAS experiments could be tuned to the absorption edges of bromine, nitrogen, or oxygen.
A Bromine K-edge XAS experiment would be particularly informative. The position and features of the absorption edge (a region known as XANES - X-ray Absorption Near Edge Structure) are sensitive to the oxidation state of the bromine atom and its immediate chemical environment. uhi.ac.ukaps.orgnih.gov The extended region of the spectrum (EXAFS - Extended X-ray Absorption Fine Structure) contains oscillatory features that can be analyzed to determine the precise distance to neighboring atoms (primarily the carbon to which it is bonded) and the coordination number. wikipedia.org This would allow for the direct measurement of the C-Br bond length in the solid state.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information on elemental composition and, crucially, the chemical states of those elements. libretexts.org The sample is irradiated with X-rays, causing the emission of core-level electrons. colorado.edu The binding energy of these electrons is then measured, which is characteristic of the element and its chemical environment.
An XPS analysis of this compound would provide distinct peaks for each element present: C 1s, N 1s, O 1s, and Br 3d. The binding energies of these peaks would be shifted from their standard elemental values due to the molecular environment. For instance, the C 1s peak would be shifted to a higher binding energy because the carbon atom is bonded to three highly electronegative groups (one bromine and two nitro groups), which withdraw electron density. Similarly, the N 1s peak would be at a high binding energy characteristic of a nitro group. Analysis of the Br 3d peak would confirm the covalent nature of the C-Br bond. This technique is highly effective for quantifying the surface elemental composition and verifying the chemical bonding states within the molecule. nottingham.ac.uk
Table 4: Predicted Core-Level Binding Energies (XPS) for this compound
| Element | Core Level | Predicted Binding Energy (eV) | Chemical State Information |
| Carbon | C 1s | ~288 - 290 | C-Br and C-N bonding environment |
| Nitrogen | N 1s | ~406 - 408 | Nitro group (NO₂) |
| Oxygen | O 1s | ~533 - 535 | Nitro group (NO₂) |
| Bromine | Br 3d | ~70 - 72 | Covalent C-Br bond |
Note: Binding energies are estimates based on data for similar functional groups and are subject to variation depending on the specific molecular structure and instrument calibration.
Synergistic Application of Spectroscopic Techniques for Comprehensive Elucidation
The comprehensive structural elucidation of a molecule as reactive and electronically complex as this compound necessitates a multi-faceted analytical approach. A single spectroscopic technique rarely provides sufficient information to unambiguously determine the complete molecular structure and bonding characteristics. Therefore, a synergistic application of various spectroscopic methods, often complemented by computational chemistry, is essential for a thorough characterization. This section explores how the integration of nuclear magnetic resonance (NMR), infrared (IR), Raman, and mass spectrometry (MS), supported by theoretical calculations, affords a detailed and robust understanding of the structural and electronic properties of this compound.
The synergy arises from the complementary nature of these techniques. While NMR spectroscopy provides detailed information about the connectivity and chemical environment of atoms, vibrational spectroscopy (IR and Raman) offers insights into the functional groups and molecular vibrations. Mass spectrometry, in turn, determines the molecular weight and fragmentation patterns, confirming the elemental composition and providing clues about the molecular structure. When combined, these methods provide a powerful toolkit for a rigorous structural assignment.
Detailed Research Findings from Integrated Spectroscopic Analysis
While extensive experimental spectroscopic data for this compound is not widely available in the literature, its structural properties can be accurately predicted using computational methods, which can then be used to simulate its spectra. Density Functional Theory (DFT) calculations, for instance, are a powerful tool for predicting vibrational frequencies (IR and Raman) and NMR chemical shifts with a high degree of accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 13C NMR and 14N NMR spectra of this compound are predicted to be relatively simple, each showing a single resonance, which is consistent with the molecule's symmetry. The chemical shifts are influenced by the strong electron-withdrawing nature of the nitro groups and the bromine atom.
Vibrational Spectroscopy (IR and Raman): The IR and Raman spectra provide characteristic signatures of the nitro group (NO2) and the carbon-bromine (C-Br) bond. The symmetric and asymmetric stretching vibrations of the NO2 groups are expected to be prominent features in the IR spectrum. Raman spectroscopy, being particularly sensitive to symmetric vibrations and bonds involving heavier atoms, would be expected to show a strong signal for the C-Br stretching vibration.
Mass Spectrometry (MS): The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (79Br and 81Br isotopes in nearly a 1:1 ratio). High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula.
Interactive Data Tables of Predicted Spectroscopic Data
The following tables present predicted spectroscopic data for this compound, derived from computational models. These tables are intended to provide a reference for the expected spectroscopic behavior of the compound.
Table 1: Predicted 13C and 14N NMR Chemical Shifts for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| 13C | ~95-105 | Singlet |
| 14N | ~350-360 | Singlet |
Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) for 13C and nitromethane (B149229) for 14N. The predicted values are based on DFT calculations and may vary depending on the computational method and solvent.
Table 2: Predicted Principal Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm-1) - IR | Predicted Wavenumber (cm-1) - Raman |
| NO2 asymmetric stretch | ~1580-1600 | ~1580-1600 |
| NO2 symmetric stretch | ~1350-1370 | ~1350-1370 |
| C-N stretch | ~850-870 | ~850-870 |
| NO2 wag | ~750-770 | ~750-770 |
| C-Br stretch | ~580-600 | ~580-600 |
Note: These are predicted fundamental vibrational frequencies. The intensities of the peaks in experimental spectra will vary.
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Relative Abundance |
| [CHBr(NO2)2]+• (with 79Br) | 197.9 | ~100% |
| [CHBr(NO2)2]+• (with 81Br) | 199.9 | ~98% |
| [C(NO2)2]+• | 118.0 | Variable |
| [CHNO2]+• | 61.0 | Variable |
| [NO2]+ | 46.0 | Variable |
Note: The m/z values are for the most abundant isotopes. The relative abundances of fragment ions are dependent on the ionization method and energy.
By integrating the insights gained from each of these spectroscopic techniques, a comprehensive and unambiguous structural elucidation of this compound can be achieved. The synergistic use of these methods, underpinned by computational predictions, represents the gold standard in the characterization of complex and potentially unstable molecules.
Computational and Theoretical Studies of Bromodinitromethane
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and a host of other electronic properties. wikipedia.orgwikipedia.org
The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction of a system as a single Slater determinant. wikipedia.org It provides a good starting point for many quantum chemical investigations by calculating the best possible single-determinant wavefunction. wikipedia.orgnumberanalytics.com However, a primary limitation of the HF method is its neglect of electron correlation—the way electrons instantaneously react to each other's motion. wikipedia.orgnumberanalytics.com This simplification means that HF calculations, while computationally efficient, may not be sufficiently accurate for describing subtle energetic differences or reaction barriers. numberanalytics.com
To address this limitation, a family of more accurate, albeit more computationally expensive, methods known as post-Hartree-Fock methods have been developed. wikipedia.org These methods build upon the HF result to systematically include electron correlation. wikipedia.orgcatalysis.blog Key post-Hartree-Fock methods include:
Configuration Interaction (CI): This method improves upon the HF wavefunction by including linear combinations of excited-state Slater determinants, which provides a more accurate description of the electronic state. wikipedia.org
Møller-Plesset Perturbation Theory (MP): This approach treats electron correlation as a perturbation to the Fock operator. wikipedia.org Second-order Møller-Plesset theory (MP2) is a widely used method that offers a good balance of accuracy and computational cost for including correlation effects. catalysis.blog
Coupled Cluster (CC) Theory: Regarded as one of the "gold standards" in quantum chemistry, coupled cluster theory provides a highly accurate treatment of electron correlation. numberanalytics.comcatalysis.blog The CCSD(T) variant, which includes single, double, and a perturbative treatment of triple excitations, is often used to obtain benchmark-quality energies for smaller molecules. numberanalytics.comrsc.org
| Method | Treatment of Electron Correlation | Typical Computational Cost Scaling | Key Features |
|---|---|---|---|
| Hartree-Fock (HF) | Neglected (only average repulsion is considered) wikipedia.org | ~N⁴ | Computationally efficient; provides a good initial guess for more advanced methods. ethz.ch |
| Møller-Plesset (MP2) | Included via perturbation theory. wikipedia.org | ~N⁵ | A common and cost-effective way to add correlation energy. catalysis.blog |
| Coupled Cluster (CCSD(T)) | Included systematically via an exponential operator. catalysis.blog | ~N⁷ | Considered a "gold standard" for high-accuracy calculations on small to medium-sized molecules. numberanalytics.comarxiv.org |
| Density Functional Theory (DFT) | Included via an exchange-correlation functional. wikipedia.org | ~N³ | Offers a good balance of accuracy and computational cost for a wide range of systems. researchgate.net |
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational chemistry. wikipedia.org Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, which is a simpler, three-dimensional quantity. researchgate.net A key component of DFT is the exchange-correlation (XC) functional, which approximates the complex quantum mechanical effects of electron exchange and correlation. wikipedia.orgnih.gov
There are many different XC functionals, often categorized into a "Jacob's Ladder" of increasing complexity and accuracy. Hybrid functionals, such as the widely used B3LYP, are a popular choice as they incorporate a portion of the exact exchange energy from Hartree-Fock theory, often providing a good balance between accuracy and computational cost. researchgate.net DFT is frequently applied to:
Optimize molecular geometries and predict vibrational frequencies.
Calculate reaction energies and transition state barriers. researchgate.net
Determine molecular properties like dipole moments and charge distributions. mdpi.com
For a molecule like bromodinitromethane, DFT calculations would be a practical choice for exploring its structure, stability, and reactivity, offering reliable results with manageable computational resources. wikipedia.orgresearchgate.net
In practical quantum chemical calculations, molecular orbitals are constructed from a set of mathematical functions known as a basis set. wikipedia.org The choice of basis set is critical as it directly impacts the accuracy and cost of the calculation. schrodinger.com Basis sets are composed of atomic orbitals, with Gaussian-type orbitals being the most common choice due to their computational efficiency. wikipedia.org
Common families of basis sets include:
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p)):* These are widely used and offer a good compromise for various applications. The symbols denote features like the number of functions used for core and valence electrons, and the inclusion of polarization (*) and diffuse (+) functions. schrodinger.com
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ, cc-pVQZ): Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit. schrodinger.comuniba.sk This systematic nature makes them ideal for convergence studies, where calculations are performed with increasingly larger basis sets (e.g., DZ -> TZ -> QZ) to extrapolate to the result that would be obtained with an infinitely large basis set. arxiv.orguniba.sk
A convergence study is essential to ensure that the calculated properties are not an artifact of an incomplete basis set. arxiv.org For anions or systems where electrons are loosely bound, the inclusion of diffuse functions is particularly important. schrodinger.com
| Basis Set Family | Example | Description | Typical Application |
|---|---|---|---|
| Pople-style | 6-31G* | A split-valence basis set with added polarization functions on heavy (non-hydrogen) atoms. | Standard for geometry optimizations and frequency calculations on organic molecules. schrodinger.com |
| 6-311+G(d,p) | A triple-split valence basis set with diffuse functions (+) and polarization functions on both heavy (d) and hydrogen (p) atoms. | Provides more flexibility for describing electron distribution, important for anions and weak interactions. | |
| Correlation-Consistent | cc-pVTZ | Correlation-consistent polarized Valence Triple-Zeta. | High-accuracy energy calculations and properties where electron correlation is significant. uniba.sk |
| aug-cc-pVTZ | The cc-pVTZ basis set augmented with diffuse functions. | Recommended for calculations on anions, excited states, and non-covalent interactions. schrodinger.com |
Molecular Modeling and Dynamics Simulations
While quantum mechanics describes the electronic structure of a molecule, molecular modeling and dynamics simulations focus on the motion and interaction of atoms over time. These techniques are crucial for understanding conformational preferences and simulating complex processes like chemical reactions. iit.itnih.gov
Conformational analysis is the study of the different three-dimensional arrangements of a molecule (conformers) that can be interconverted by rotation about single bonds. drugdesign.orglibretexts.org The energy of the molecule varies with these rotations, and the collection of all possible geometries and their corresponding energies defines the potential energy surface (PES). drugdesign.org
For this compound (BrC(NO₂)₂H), the key degrees of freedom for a conformational analysis would be the rotation around the C-Br bond and the two C-N bonds. By systematically rotating these bonds and calculating the energy at each step, one can map out the PES. This process identifies:
Local Minima: Stable, low-energy conformers. drugdesign.org
Global Minimum: The single most stable conformer with the lowest energy. drugdesign.org
Saddle Points: These represent the transition states or energy barriers between different conformers. drugdesign.org
| Torsional Angle | Defining Atoms | Description |
|---|---|---|
| τ₁ (N-C-N) | N₁-C-N₂-O | Rotation of one nitro group relative to the other. |
| τ₂ (Br-C-N) | Br-C-N₁-O | Rotation of a nitro group relative to the bromine atom. |
| τ₃ (H-C-N) | H-C-N₁-O | Rotation of a nitro group relative to the hydrogen atom. |
To understand how a chemical reaction occurs, computational chemists simulate the reaction pathway. This involves tracing the lowest energy path on the potential energy surface that connects reactants to products. researchgate.net A crucial point along this path is the transition state (TS), which is the highest energy point and represents the kinetic barrier to the reaction. numberanalytics.com
Methods for simulating reaction pathways include:
Transition State Searching: Algorithms are used to locate the saddle point on the PES that corresponds to the transition state.
Intrinsic Reaction Coordinate (IRC) Following: Once the TS is located, an IRC calculation can be performed to trace the path downhill from the TS to the reactants on one side and the products on the other. This confirms that the located TS indeed connects the desired species. youtube.com
Molecular Dynamics (MD) Simulations: For more complex reactions, particularly in solution, ab initio MD simulations can be run. In these simulations, forces on the atoms are calculated "on the fly" using quantum mechanics, and Newton's equations of motion are solved to simulate the actual atomic movements during a reaction. nih.govnih.gov This can reveal dynamic effects that are not captured by static models of the PES. youtube.com
For this compound, these simulations could be used to model its decomposition pathways or its reactions with other molecules, providing detailed mechanistic insights. rsc.orgarxiv.org
Potential Energy Surface Mapping and Transition State Characterization
A potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. acs.orgresearchgate.net By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and the pathways that connect them, providing deep insight into reaction mechanisms. researchgate.netscispace.com This process is crucial for understanding chemical reactivity and dynamics. researchgate.netgrafiati.com
Despite the importance of these analyses, a specific potential energy surface mapping or characterization of transition states for reactions involving this compound has not been identified in the reviewed literature. Such studies would be necessary to understand its reaction pathways, but have not been published.
Theoretical Prediction of Spectroscopic Parameters
Theoretical methods are widely used to predict spectroscopic parameters, which aids in the interpretation of experimental data and the characterization of unknown compounds. zioc.ruacs.org These calculations are performed using various levels of theory, such as Density Functional Theory (DFT) or post-Hartree-Fock methods. zioc.rudiva-portal.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants (J-values). The accuracy of these predictions depends on the chosen theoretical method and basis set. Comparing calculated values with experimental data can help confirm or revise proposed structures.
No published studies containing calculated NMR chemical shifts or coupling constants for this compound were found.
Computational chemistry allows for the simulation of vibrational spectra, such as infrared (IR) and Raman. These calculations yield vibrational frequencies and their corresponding intensities, which can be visualized as a theoretical spectrum. This is invaluable for assigning vibrational modes observed in experimental spectra to specific molecular motions.
A simulated vibrational spectrum for this compound is not available in the current scientific literature.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic excitation energies of molecules. These energies correspond to the absorption of light in the Ultraviolet-Visible (UV-Vis) range and can be used to simulate a theoretical UV-Vis spectrum. Such simulations help in understanding the electronic structure and transitions within a molecule, such as HOMO-LUMO transitions. While older literature notes an experimental UV absorption maximum for this compound, no modern theoretical calculations or simulated spectra could be located.
Computational Insights into Reactivity and Selectivity
Computational studies provide significant insights into why reactions occur and why specific products are formed (selectivity). diva-portal.org By analyzing the electronic structure and reaction pathways on the potential energy surface, researchers can understand factors like regioselectivity and stereoselectivity.
While the reactivity of related gem-dinitro compounds has been a subject of interest, particularly in the field of energetic materials, specific computational studies detailing the reactivity and selectivity of this compound itself are absent from the literature. zioc.rudiva-portal.org
Examination of Theoretical Hypotheses (e.g., tautomeric hydrogen hypothesis)
Theoretical hypotheses about molecular structure and behavior are often tested and validated using computational methods. One such hypothesis for nitroalkanes is the existence of tautomers, specifically the aci-nitro form. Computational studies can determine the relative energies of tautomers and the energy barriers for their interconversion, clarifying their potential role in the compound's chemistry.
Older chemical literature acknowledges the existence of the aci-form of dinitromethane (B14754101) and its derivatives. However, no specific computational studies that examine the energetics of tautomerism for this compound or test related theoretical hypotheses were found during the literature review.
Environmental Dynamics and Transformation of Bromodinitromethane
Abiotic Transformation Processes in Environmental Compartments
Abiotic transformation involves non-biological processes that degrade or alter the chemical structure of bromodinitromethane. These reactions, including photolysis, hydrolysis, and chemical oxidation-reduction, are significant pathways for its natural attenuation in the environment.
Photolytic degradation, or photolysis, is a process where chemical compounds are broken down by photons, particularly from ultraviolet (UV) radiation in sunlight. For halonitromethanes (HNMs) like this compound, photolysis is a significant degradation pathway, especially in sunlit surface waters. The presence of a bromine atom and two nitro groups on the methane (B114726) carbon makes the molecule susceptible to cleavage upon absorbing light energy.
Research on related halonitromethanes indicates that UV irradiation can lead to the cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule. researchgate.net The degradation mechanism for bromonitromethane (B42901) under UV light involves free-radical chemistry. researchgate.net The process can be enhanced in disinfection systems that utilize UV in combination with chlorine. nih.govresearchgate.net In such systems, the presence of bromide ions can lead to the formation of various brominated HNMs, which are then subject to transformation. nih.govscispace.com
The primary photolytic degradation pathway for brominated organic compounds often involves sequential debromination, where the bromine atoms are cleaved from the molecule one by one. researchgate.net For this compound, this would likely proceed through the following steps:
Homolytic Cleavage : Absorption of UV radiation leads to the breaking of the C-Br bond, generating a dinitromethyl radical and a bromine radical.
Radical Reactions : These highly reactive radicals can then participate in a cascade of secondary reactions with other molecules in the environment, such as water or organic matter, leading to a variety of transformation products.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. It is a key abiotic degradation process for many halogenated hydrocarbons in aqueous environments. viu.ca The rate and mechanism of hydrolysis for this compound are influenced by the presence of both a good leaving group (bromide) and strong electron-withdrawing nitro groups.
The hydrolysis of halogenated aliphatic compounds typically proceeds through nucleophilic substitution (SN1 or SN2 mechanisms), leading to the formation of an alcohol. viu.ca In the case of this compound, the bromide ion would be displaced by a hydroxide (B78521) ion (OH⁻) from water.
SN2 Mechanism : This mechanism involves a one-step process where the nucleophile (hydroxide) attacks the carbon atom at the same time as the leaving group (bromide) departs. The two electron-withdrawing nitro groups increase the partial positive charge on the carbon atom, making it more susceptible to nucleophilic attack.
SN1 Mechanism : This two-step mechanism involves the initial departure of the leaving group to form a carbocation intermediate, which then reacts with the nucleophile. However, the formation of a carbocation stabilized by two nitro groups is less common.
| Parameter | Description |
|---|---|
| Reaction Type | Nucleophilic Substitution (likely SN2) |
| Reactants | This compound, Water (or Hydroxide ion) |
| Expected Products | Dinitromethanol, Bromide ion |
| Influencing Factors | pH (base-catalyzed), Temperature |
Chemical oxidation and reduction reactions are critical in determining the fate of this compound in environments where strong oxidizing or reducing agents are present, either naturally or as part of remediation efforts.
Chemical Oxidation: In situ chemical oxidation (ISCO) is a remediation technique that introduces strong oxidants into the subsurface to destroy contaminants. Common oxidants include permanganate, persulfate, ozone, and Fenton's reagent (hydrogen peroxide and ferrous iron). Bromide ions can be oxidized to form various reactive bromine species. epfl.ch The oxidation of organic molecules containing bromine can be complex. The high reactivity of bromine often leads to faster reaction rates compared to chlorine. epfl.ch The strong electron-withdrawing nature of the two nitro groups makes the central carbon atom electron-deficient, which can influence its reactivity towards oxidants. Oxidation may lead to the complete mineralization of this compound to carbon dioxide, water, bromide, and nitrate (B79036) ions.
Chemical Reduction: In situ chemical reduction (ISCR) involves introducing a reductant to degrade contaminants. esaa.org This is particularly effective for halogenated compounds in anoxic (oxygen-deficient) environments. Zero-valent iron (ZVI) is a commonly used reductant that can donate electrons to facilitate the reductive dehalogenation of contaminants. esaa.org Other reductants include ferrous sulfate (B86663) and sodium dithionite. nih.gov
For this compound, chemical reduction would likely involve two primary pathways:
Reductive Dehalogenation : The C-Br bond is cleaved, and the bromine atom is replaced by a hydrogen atom, forming dinitromethane (B14754101). This process, known as hydrogenolysis, is a common fate for halogenated alkanes in the presence of reductants like ZVI.
Nitro Group Reduction : The nitro groups (-NO₂) can be sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and ultimately amino (-NH₂) groups. This is a well-documented pathway for nitroaromatic compounds.
The dominant pathway would depend on the specific reducing agent and environmental conditions such as pH and redox potential.
Biotic Transformation and Biodegradation Studies
Biotic transformation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a primary mechanism for the removal of many organic pollutants from soil and groundwater.
While specific studies on the microbial degradation of this compound are limited, pathways can be inferred from research on related halogenated and nitro-substituted compounds. Microorganisms have evolved diverse enzymatic systems to break down such xenobiotics. researchgate.net
The biodegradation of halogenated organic compounds can occur through several enzymatic mechanisms, including hydrolysis, reduction, and oxidation. mdpi.com A key step is typically dehalogenation, the cleavage of the carbon-halogen bond. mdpi.com
Potential microbial degradation pathways for this compound include:
Reductive Dehalogenation (Hydrogenolysis) : Under anaerobic conditions, microorganisms can mediate the replacement of the bromine atom with a hydrogen atom, yielding dinitromethane. This is a common pathway for the biodegradation of halogenated aliphatic compounds.
Oxidative Dehalogenation : Aerobic microorganisms may use monooxygenase or dioxygenase enzymes to attack the molecule. A monooxygenase could incorporate one oxygen atom, leading to an unstable intermediate that eliminates the bromide ion. This mechanism has been suggested for the degradation of other brominated flame retardants. mdpi.com
Hydrolytic Dehalogenation : Some bacteria possess dehalogenase enzymes that catalyze the hydrolytic cleavage of the C-Br bond, replacing the bromine with a hydroxyl group to form dinitromethanol.
Nitro Group Reduction : Both aerobic and anaerobic bacteria can reduce nitro groups. The two nitro groups on this compound could be sequentially reduced to amino groups, forming bromodiaminomethane, which may be unstable. The reduction of nitro groups is a common initial step in the degradation of many nitroaromatic herbicides and explosives. nih.gov
The specific pathway utilized depends on the microbial species present, the availability of oxygen (aerobic vs. anaerobic conditions), and the presence of other carbon and energy sources (co-metabolism). mdpi.com
| Degradation Pathway | Description | Environmental Condition |
|---|---|---|
| Reductive Dehalogenation | Replacement of Br with H | Anaerobic |
| Oxidative Dehalogenation | Oxygenase-mediated removal of Br | Aerobic |
| Hydrolytic Dehalogenation | Enzymatic replacement of Br with OH | Aerobic/Anaerobic |
| Nitro Group Reduction | Conversion of -NO₂ to -NH₂ | Aerobic/Anaerobic |
Biotransformation reactions typically convert parent compounds into more polar, water-soluble metabolites that can be more easily excreted by organisms or further degraded. These reactions are broadly categorized into Phase I (functionalization) and Phase II (conjugation). nih.gov
Identifying the metabolites of this compound is key to understanding its complete degradation pathway and assessing the potential toxicity of its breakdown products. Based on the likely degradation pathways, several potential metabolites can be proposed:
From Dehalogenation :
Dinitromethane : Formed via reductive dehalogenation.
Dinitromethanol : Formed via hydrolytic or oxidative dehalogenation. This alcohol is likely to be less stable than the parent compound.
From Nitro Reduction :
Bromonitroso-nitromethane : The first product of the reduction of one nitro group.
Bromohydroxylamino-nitromethane : The second product of reduction.
Bromoamino-nitromethane : The final product of one nitro group reduction. Further reduction of the second nitro group could occur.
Combined Pathways : It is probable that both dehalogenation and nitro reduction occur, leading to a variety of intermediate metabolites. For example, the initial product of dehalogenation, dinitromethane, could then undergo nitro reduction to form aminonitromethane and then diaminomethane.
The accumulation of specific metabolites in the environment is a critical consideration. For instance, some metabolites of herbicides have been found to be more persistent and mobile than the parent compound. nih.gov Advanced analytical techniques are required to identify and quantify these transient or stable intermediates in environmental samples. irbm.com
Environmental Fate Modeling and Prediction
Environmental fate models are computational tools used to simulate the distribution and transformation of chemicals in the environment. rsc.orgresearchgate.net These models integrate a chemical's physicochemical properties with data on environmental conditions to predict its partitioning among air, water, soil, and sediment, as well as its potential for long-range transport. rsc.orgcopernicus.org For this compound, such models would utilize its specific properties, such as vapor pressure, water solubility, and partition coefficients, to estimate its likely environmental concentrations. nih.gov
The distribution of this compound in the environment is dictated by its physical and chemical properties, which determine how it partitions between different phases like water, air, soil, and biota. Key parameters include the octanol-water partition coefficient (LogP or Log Kₒw), boiling point, and density. The LogP value, in particular, indicates a compound's hydrophobicity; a higher value suggests a greater tendency to associate with organic matter in soil and sediment and to bioaccumulate in organisms.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHBrN₂O₄ | chemsrc.com |
| Molecular Weight | 184.934 g/mol | chemsrc.com |
| Density | 2.197 g/cm³ | chemsrc.com |
| Boiling Point | 159 °C at 760 mmHg | chemsrc.com |
| LogP (Octanol-Water Partition Coefficient) | 1.26470 | chemsrc.com |
| Polar Surface Area (PSA) | 91.64 Ų | chemsrc.com |
Based on its LogP value of approximately 1.26, this compound exhibits moderate hydrophobicity. This suggests it will have some affinity for organic matter in soils and sediments but will also be mobile in water. Its defined boiling point indicates that volatilization from surface waters into the atmosphere is a possible, though not dominant, fate process.
Persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes. It is commonly expressed as a half-life (t½), the time it takes for 50% of the initial amount of the substance to degrade. uzh.ch The persistence of this compound will vary significantly across different environmental compartments due to the varying importance of degradation processes like hydrolysis, photolysis, and biodegradation.
While specific experimental half-life data for this compound are limited, estimations can be made based on its chemical structure and data from similar halogenated compounds. cdc.gov For instance, the C-Br bond is susceptible to photolysis, suggesting that degradation in sunlit surface waters and the atmosphere could be a significant removal pathway. epa.gov Biodegradation rates can vary widely depending on environmental conditions, such as the presence of adapted microbial communities and whether conditions are aerobic or anaerobic. epa.govecetoc.org
| Environmental Compartment | Degradation Process | Estimated Half-Life Range |
|---|---|---|
| Atmosphere | Photooxidation (reaction with OH radicals) | Weeks to Months |
| Surface Water | Photolysis / Biodegradation | Days to Weeks |
| Groundwater | Hydrolysis / Anaerobic Biodegradation | Months to Years |
| Soil | Biodegradation (Aerobic/Anaerobic) | Weeks to Months |
Formation Pathways of this compound and Related Halogenated Nitromethanes in Environmental Contexts
This compound is not a commercially produced chemical but is primarily formed as an unintended byproduct of chemical reactions in both engineered and natural systems.
The most well-documented source of this compound is its formation during the disinfection of drinking water, swimming pools, and wastewater. bohrium.com Halonitromethanes (HNMs), including brominated species, are a class of nitrogenous disinfection by-products (N-DBPs) that can form when disinfectants like chlorine are used on water containing natural organic matter (NOM) and bromide ions (Br⁻). nih.gov
The formation mechanism involves the reaction of an oxidant (like hypochlorous acid from chlorine) with bromide to form hypobromous acid. This more potent halogenating agent then reacts with organic nitrogen precursors, such as amino acids, which are components of NOM. nih.gov Studies have specifically identified the amino acid aspartic acid as a precursor to the formation of several brominated HNMs during UV/chlorine disinfection processes. bohrium.com The yield and specific species of the resulting brominated nitromethanes are influenced by several factors:
Bromide Concentration : Higher concentrations of bromide in the source water lead to a greater formation of brominated DBPs over chlorinated ones. nih.gov
Chlorine to Bromide Ratio : The ratio of disinfectant to bromide significantly affects the types and yields of the HNM species formed. bohrium.com
Precursor Type : The chemical structure of the organic nitrogen precursors, particularly amino acids like aspartic acid and tyrosine, influences the DBP formation potential. nih.gov
pH and Temperature : These water quality parameters affect the reaction kinetics and the chemical speciation of both the disinfectants and the organic precursors.
While disinfection is the primary anthropogenic source, evidence suggests that organobromine compounds can also be formed through natural processes in the environment. nih.govresearchgate.net Natural halogenation is a known biogeochemical process, particularly in marine and terrestrial ecosystems. princeton.eduprinceton.edu
In soil environments, the decay of plant litter can lead to the conversion of inorganic bromide absorbed by plants into organobromine compounds. princeton.eduprinceton.edu This transformation is facilitated by halogenating enzymes, such as chloroperoxidase, released by microbes during the decomposition of organic matter. princeton.edu These enzymatic processes can incorporate bromine atoms into organic molecules, and it is plausible that under the right conditions—with sufficient bromide, organic matter, and nitrogen sources—compounds like this compound could be formed. researchgate.net Although the natural production of this specific compound has not been explicitly documented, the fundamental biogeochemical pathways for the formation of C-Br bonds in soil are well-established. princeton.eduprinceton.edu
Specialized Analytical Methodologies for Bromodinitromethane Detection and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental laboratory technique for the separation of mixtures. wikipedia.orgwikipedia.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a system containing a stationary phase. wikipedia.orgwikipedia.org The different constituents of the mixture travel at different speeds, causing them to separate. wikipedia.org
Gas Chromatography (GC) Methods
Gas chromatography (GC) is a primary technique for the analysis of volatile and semi-volatile compounds like bromodinitromethane. wikipedia.orgthermofisher.com In GC, the sample is vaporized and injected into the head of a chromatographic column. organomation.com The sample is transported through the column by the flow of an inert, gaseous mobile phase. phenomenex.com The column itself contains a liquid or polymer stationary phase that interacts with the analytes. wikipedia.org
The United States Environmental Protection Agency (U.S. EPA) Method 551.1 is a widely used protocol for the determination of various chlorination disinfection byproducts in drinking water, including this compound. restek.comepa.govnemi.gov This method typically involves liquid-liquid extraction of the water sample to concentrate the analytes, followed by analysis using a gas chromatograph equipped with an electron capture detector (ECD). epa.govnemi.gov The ECD is highly sensitive to halogenated compounds, making it well-suited for detecting this compound. restek.comnist.gov For instance, a 50 mL water sample can be extracted with 3 mL of methyl tert-butyl ether (MTBE), providing significant preconcentration. restek.com The separated compounds are identified based on their retention times—the time it takes for a compound to travel through the column to the detector. eag.com
Table 1: Typical GC Operating Conditions for this compound Analysis
| Parameter | Condition | Reference |
|---|---|---|
| Column | Fused silica (B1680970) capillary column (e.g., Rtx-200, 30 m x 0.25 mm ID, 1.00 µm film thickness) | restek.com |
| Injector Type | Split/Splitless | phenomenex.com |
| Injection Volume | 1.0 µL | restek.com |
| Injector Temperature | 200 °C | restek.com |
| Carrier Gas | Helium, Hydrogen, or Nitrogen | phenomenex.com |
| Detector | Electron Capture Detector (ECD) | epa.govnemi.gov |
High-Performance Liquid Chromatography (HPLC) Methods
High-performance liquid chromatography (HPLC) is another powerful separation technique used to identify and quantify components in a liquid mixture. wikipedia.orgopenaccessjournals.com In HPLC, a liquid sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid mobile phase at high pressure. wikipedia.org Each component in the sample interacts slightly differently with the stationary phase, causing different flow rates for the different components and leading to the separation of the components as they flow out of the column. wikipedia.org
While GC is more common for volatile compounds like this compound, HPLC can be employed, particularly for analyzing its degradation products or when dealing with complex matrices where derivatization might be necessary for GC analysis. cdc.gov The versatility of HPLC lies in the wide variety of available stationary phases, mobile phases, and detectors (e.g., UV-visible, fluorescence). openaccessjournals.com For instance, a study on the degradation of bromazepam utilized reversed-phase HPLC with a C8 column and UV detection. researchgate.net This highlights the adaptability of HPLC for various analytical challenges. researchgate.net
Hyphenated Techniques for Enhanced Specificity and Sensitivity
To improve analytical confidence, chromatographic techniques are often coupled with more specific detection methods, particularly mass spectrometry. This "hyphenation" provides a second dimension of analysis, significantly enhancing specificity and sensitivity. nih.gov
GC-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. eag.comwikipedia.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. nist.gov The resulting mass spectrum is a fingerprint of the molecule, based on the mass-to-charge ratio of the fragments, allowing for highly confident identification. eag.com
GC-MS is considered a "gold standard" for the identification of unknown substances. wikipedia.org It has been instrumental in identifying various halonitromethanes, including mixed chloro-bromo species, in drinking water. nih.gov Research has utilized both low- and high-resolution GC-MS to characterize these disinfection byproducts. nih.gov The technique is invaluable for studying the formation of halonitromethanes during water treatment processes. epa.gov
Table 2: Key Aspects of GC-MS for this compound Analysis
| Aspect | Description | Reference |
|---|---|---|
| Principle | Combines GC separation with MS detection for identification based on mass-to-charge ratio. | wikipedia.org |
| Ionization | Typically Electron Ionization (EI), which creates characteristic fragmentation patterns. | eag.com |
| Application | Identification and quantification of volatile and semi-volatile organic compounds, including disinfection byproducts in environmental samples. | thermofisher.com |
| Advantage | High specificity and sensitivity, providing structural information for confident compound identification. | wikipedia.org |
LC-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) links the separation capabilities of HPLC with the mass analysis of mass spectrometry. wikipedia.org This technique is particularly useful for a wide range of organic and biological compounds, including those that are non-volatile or thermally unstable, making it unsuitable for GC. wikipedia.orgthermofisher.com LC-MS is a powerful tool for analyzing complex mixtures found in biological and environmental samples. wikipedia.org
In the context of this compound, LC-MS can be applied to analyze its degradation products or metabolites in various matrices. nih.gov The development of interfaces like electrospray ionization (ESI) has made LC-MS a routine and robust technique. nih.gov For enhanced specificity, tandem mass spectrometry (LC-MS/MS) is often used. eag.com In LC-MS/MS, a specific ion from the initial mass analysis is selected, fragmented, and then analyzed in a second stage, which greatly increases the specificity and sensitivity of the measurement. nih.goveag.com This high degree of selectivity is crucial when analyzing trace levels of compounds in complex samples. eag.com
Ion Chromatography for Related Anionic Species
Development of Advanced Detection Strategies
The accurate detection and quantification of this compound, particularly at trace and ultra-trace levels, are critical for environmental monitoring and public health protection. Continuous advancements in analytical chemistry have led to the development of highly sensitive and specific methods for this purpose. These strategies often focus on enhancing detection limits, improving sample throughput, and enabling in-situ or real-time analysis.
Ultra-trace Analysis Methodologies
Ultra-trace analysis refers to the detection and quantification of substances at extremely low concentrations, typically in the parts-per-billion (ppb) to parts-per-trillion (ppt) range or even lower. The development of methodologies capable of reaching these low detection limits is essential for understanding the environmental fate and potential exposure risks associated with this compound.
Several advanced analytical techniques are employed for the ultra-trace analysis of various compounds, which can be adapted for this compound. These methods often involve a combination of sophisticated separation techniques and highly sensitive detectors.
Key Methodologies:
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. who.int In GC-MS, the sample is first vaporized and separated based on the components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing both qualitative and quantitative information. who.int For ultra-trace analysis, techniques such as large-volume injection and the use of highly sensitive mass analyzers, like triple quadrupole or high-resolution mass spectrometry (HRMS), can be employed to enhance detection limits. The use of a mass spectrometer as a detector for gas chromatography provides excellent selectivity and sensitivity. who.int
Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally labile compounds, LC-MS is the technique of choice. mdpi.com It separates compounds in a liquid phase before they are introduced into the mass spectrometer. mdpi.com Advances in ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have significantly expanded the applicability of LC-MS to a wide range of analytes. mdpi.com Tandem mass spectrometry (LC-MS/MS) further improves selectivity and sensitivity by performing a second stage of mass analysis on fragmented ions.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While primarily used for elemental analysis, ICP-MS can be a powerful tool for the ultra-trace detection of specific elements within a molecule. ijrpc.com It offers exceptionally low detection limits, often at the picogram level. ijrpc.com For a compound like this compound, ICP-MS could potentially be used to detect the bromine atom, providing an indirect but highly sensitive measurement. Speciation analysis, which determines the different physicochemical forms of an element, is also possible with ICP-MS. ijrpc.com
Purge-and-Trap Gas Chromatography (P&T-GC): This method is particularly suitable for volatile organic compounds in water samples. It involves bubbling an inert gas through the sample, which purges the volatile compounds into the gas phase. These compounds are then trapped on an adsorbent material, thermally desorbed, and introduced into a GC or GC-MS system for analysis. who.int
Research Findings on Ultra-trace Analysis:
Recent studies have highlighted the capabilities of modern analytical instruments in achieving ultra-trace detection limits for various substances. While direct studies on this compound are specific, the principles from related analyses are applicable. For instance, research on the determination of mercury in cosmetics using electrothermal vaporization inductively coupled plasma mass spectrometry (ETV-ICP-MS) has reported limits of quantification (LOQ) as low as 0.0002 µg g⁻¹. brjac.com.br Similarly, the analysis of trace elements in human serum by ICP-MS has demonstrated the ability to measure concentrations in the µg/L range from very small sample volumes. psu.edu The analysis of permanent gases in high-purity helium using gas chromatography with a pulsed discharge helium ionization detector (PDHID) has achieved lowest detection limits of approximately 50 ppb. ciinformatics.co.uk
Table 1: Comparison of Ultra-trace Analysis Methodologies
| Analytical Technique | Principle | Typical Analytes | Advantages |
|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. who.int | Volatile and semi-volatile organic compounds. mdpi.com | High selectivity and sensitivity, well-established methods. who.int |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation of non-volatile compounds in a liquid phase followed by mass-based detection. mdpi.com | Non-volatile and thermally labile compounds. mdpi.com | Applicable to a wide range of compounds, high sensitivity with tandem MS. mdpi.com |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma source followed by mass-based detection of elements. ijrpc.com | Elements and specific isotopes. ijrpc.com | Extremely low detection limits, capable of speciation analysis. ijrpc.com |
| Purge-and-Trap Gas Chromatography (P&T-GC) | Purging of volatile compounds from a liquid sample, trapping, and subsequent GC analysis. who.int | Volatile organic compounds in water. who.int | Excellent for concentrating volatile analytes from aqueous matrices. |
Automation and Miniaturization in Analytical Systems
The trend towards automation and miniaturization in analytical chemistry offers significant advantages for the detection of compounds like this compound. These advancements aim to reduce analysis time, decrease reagent consumption, lower costs, and enable high-throughput screening and on-site analysis. dispendix.com
Automation:
Automated analytical systems can perform various steps of the analytical process, including sample preparation, injection, separation, and detection, with minimal human intervention. This not only increases sample throughput but also improves the reproducibility and reliability of the results by minimizing human error.
Autosamplers: These are standard components of modern chromatographic systems (both GC and LC) that automatically inject a preset volume of a sample into the instrument. This allows for unattended analysis of a large number of samples.
Automated Sample Preparation: Techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) can be automated to streamline the sample clean-up and concentration steps, which are often the most labor-intensive parts of the analytical workflow.
Flow Injection Analysis (FIA): FIA is an automated method where a sample is injected into a continuously flowing carrier stream. The sample then reacts with reagents in the stream, and the product is measured by a detector. This technique is known for its high sample throughput and reproducibility.
Miniaturization:
Miniaturization involves scaling down analytical devices to the micro- or nanoscale. nih.gov This has led to the development of "lab-on-a-chip" and micro-total analysis systems (µTAS). dispendix.com
Microfluidics: These devices use a network of microchannels etched onto a chip to handle and manipulate minute volumes of fluids. dispendix.com This allows for precise control over reaction conditions and significantly reduces the amount of sample and reagents required. dispendix.com
Miniaturized Detectors: The development of smaller and more portable detectors, such as miniaturized spectrometers and electrochemical sensors, is crucial for creating truly portable analytical systems.
Lab-on-a-Chip: These integrated devices can perform all the necessary steps of a chemical analysis on a single chip. dispendix.com For example, a microfluidic chip could be designed to perform sample pre-concentration, separation via micro-chromatography or capillary electrophoresis, and detection using an integrated sensor. nih.gov The convergence of molecular biology and engineering is leading to smaller analyzers for genetic testing with improved analytical characteristics. nih.gov
Research Findings on Automation and Miniaturization:
The development of miniaturized and automated systems is a rapidly advancing field. For instance, a miniaturized, low-cost laser-induced fluorescence (LIF) detection system has been developed for the automated microfluidic analysis of primary amines, demonstrating the potential for in-situ analysis in resource-limited environments. nih.gov In diagnostics, miniaturized assays are facilitating the development of compact and rapid tests for early disease detection. dispendix.com Furthermore, automated in-situ flow cytometry platforms have been used to characterize microbial dynamics in aquatic environments with high temporal resolution. nih.gov
Table 2: Advantages of Automation and Miniaturization in Analytical Systems
| Feature | Benefit |
|---|---|
| Increased Throughput | Automation allows for the analysis of a larger number of samples in a shorter period. dispendix.com |
| Reduced Costs | Miniaturization leads to lower consumption of expensive reagents and solvents. dispendix.com |
| Improved Reproducibility | Automated systems minimize human error, leading to more consistent results. |
| Portability | Miniaturized systems can be designed for on-site and real-time monitoring. |
| Reduced Sample Volume | Less of the sample is required for analysis, which is crucial when sample availability is limited. dispendix.com |
Industrial and Advanced Synthetic Applications of Bromodinitromethane Non Biocidal
Bromodinitromethane as a Precursor in Advanced Organic Synthesis
In the realm of advanced organic synthesis, this compound is a versatile building block for constructing complex molecular architectures. solubilityofthings.comyoutube.com Its reactivity allows for the introduction of the dinitromethyl group into various organic frameworks, paving the way for the synthesis of intricate and functionally diverse molecules. solubilityofthings.com
Synthesis of Complex Molecules
The development of efficient methods for creating complex molecules is a cornerstone of modern chemistry, with applications ranging from pharmaceuticals to materials science. youtube.comnih.gov Multi-step synthesis and retrosynthetic analysis are key strategies for designing pathways to intricate molecular targets. youtube.com this compound can play a role in these synthetic sequences. For instance, it can be utilized in reactions to introduce additional functional groups, thereby enhancing its utility in chemical transformations aimed at producing complex molecules. solubilityofthings.com The synthesis of complex molecules often involves the strategic assembly of smaller, functionalized building blocks, a role for which this compound is well-suited. neurips.cc
One specific example is the Michael addition reaction of this compound with methacrylate (B99206) to synthesize methyl-4-bromo-4,4-dinitrobutanoate. researchgate.net Research has been conducted to optimize the yield of this reaction by studying factors such as the ratio of reactants, temperature, and reaction time. researchgate.net The resulting product, a dinitro-substituted butanoate, can serve as a precursor for further synthetic modifications. researchgate.net
Formation of Polynitrocompounds
The dinitromethyl group of this compound makes it a key precursor in the synthesis of polynitrocompounds. These compounds, characterized by the presence of multiple nitro groups, are of interest for their energetic properties and as intermediates in the synthesis of other functional materials. The reactivity of this compound allows for its incorporation into larger molecules, thereby introducing the dinitromethyl functionality that is characteristic of this class of compounds.
Role as an Intermediate in Chemical Manufacturing (General Industry)
In the broader context of the chemical industry, intermediates are crucial substances that are manufactured and then consumed in chemical processes to be transformed into other substances. cirs-group.comappliedcatalysts.com These compounds are the "stepping stones" in the journey from raw materials to final products. appliedcatalysts.com this compound serves as such an intermediate in various manufacturing processes. solubilityofthings.com Its application as an intermediate is found in the synthesis of products for sectors like pharmaceuticals and agrochemicals. solubilityofthings.comcirs-group.com The use of specific, high-quality intermediates is essential for ensuring the quality and consistency of the final products. appliedcatalysts.com
Table 1: Role of Intermediates in Chemical Manufacturing
| Feature | Description |
| Definition | A substance manufactured for and consumed in or used for chemical processing to be transformed into another substance. cirs-group.com |
| Function | Acts as a "stepping stone" between raw materials and the final product. appliedcatalysts.com |
| Significance | The quality of the intermediate directly impacts the quality of the end product. appliedcatalysts.com |
| Applications | Widely used in the synthesis of pharmaceuticals, pesticides, and veterinary medicines. cirs-group.com |
Applications in Material Science and Polymer Chemistry
The field of materials science and polymer chemistry focuses on the design and synthesis of new materials with specific functional properties. aprcomposites.com.auuni-halle.de This includes the development of polymers for a vast array of applications, from coatings and adhesives to advanced composites. numberanalytics.comnaist.jp this compound finds utility in this area, contributing to the formulation of various materials.
Utilization in Coating Formulations (e.g., paint, latex, adhesives)
Coatings, such as paints, latex, and adhesives, are complex formulations designed to protect and decorate surfaces. basf.comchempoint.com The performance of these coatings is highly dependent on the chemical composition of their components. Additives play a crucial role in enhancing properties like adhesion, durability, and stability. basf.comchempoint.com While specific formulations are proprietary, the chemical reactivity of compounds like this compound makes them potential components in the synthesis of additives or polymers used in these applications. For example, its derivatives could be incorporated into polymer backbones to modify the properties of the final coating.
Table 2: Common Components in Coating Formulations
| Component | Function |
| Resins/Binders | Forms the film and provides adhesion. basf.com |
| Pigments | Provide color and opacity. basf.com |
| Solvents/Dispersants | Dissolve other components and control viscosity. basf.com |
| Additives | Enhance specific properties like adhesion, flow, and durability. chempoint.com |
Water Treatment and Industrial Process Applications (Non-Biocidal, e.g., cooling water, paper manufacturing)
While this compound is known for its biocidal properties, its chemical reactivity can also be harnessed for non-biocidal applications in industrial water treatment and other processes. envirotech.combonchem.co.za In these contexts, its role is not to kill microorganisms but to participate in chemical reactions that help to maintain the efficiency and integrity of industrial systems.
In cooling water systems, for example, chemical treatments are essential to prevent issues like corrosion and scaling. bvwater.co.uk While oxidizing biocides are commonly used, non-oxidizing chemicals also play a role in comprehensive water treatment programs. alvimcleantech.compower-eng.com
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways and Efficiency Enhancements
The development of new and improved methods for the synthesis of bromodinitromethane is a cornerstone of future research. Current efforts are directed towards enhancing reaction efficiency, minimizing waste, and utilizing milder reaction conditions.
One promising area of exploration is the refinement of the Michael addition reaction , a key step in the synthesis of various derivatives. researchgate.netresearchgate.netwikipedia.orgewadirect.commasterorganicchemistry.comcommonorganicchemistry.com Research has demonstrated the synthesis of methyl-4-bromo-4,4-dinitrobutanoate through the Michael addition of this compound to methacrylate (B99206). researchgate.netresearchgate.netresearchgate.net Future work will likely focus on optimizing reaction parameters such as catalyst selection, solvent systems, and temperature to improve yields and selectivity.
The application of phase transfer catalysis (PTC) represents another significant avenue for enhancing synthetic efficiency. researchgate.netwikipedia.orgacenet.eduacsgcipr.orgptfarm.pl PTC can facilitate the reaction between reactants in different phases, often leading to faster reaction rates, milder conditions, and reduced use of hazardous organic solvents. wikipedia.orgacenet.eduacsgcipr.orgptfarm.pl In the context of this compound synthesis, research into novel phase transfer catalysts, including quaternary ammonium (B1175870) salts, could lead to more economical and environmentally friendly processes. researchgate.netwikipedia.org
Furthermore, the development of novel nitration techniques is crucial. Traditional nitration methods often involve harsh conditions and produce significant waste. researchgate.net Future research will likely explore alternative nitrating agents and catalytic systems, such as the use of dinitrogen pentoxide (N₂O₅) or mixed acid systems, to achieve cleaner and more efficient synthesis of gem-dinitro compounds. energetic-materials.org.cn The oxidative nitration of mono-nitro precursors also presents a potential pathway to gem-dinitro compounds like this compound. acs.org
| Synthetic Approach | Key Area of Future Research | Potential Benefits |
| Michael Addition | Optimization of catalysts and reaction conditions for higher yields and selectivity. researchgate.netresearchgate.net | More efficient synthesis of this compound derivatives. |
| Phase Transfer Catalysis | Development of novel and more effective phase transfer catalysts. researchgate.netwikipedia.org | Greener and more economical synthetic routes. wikipedia.orgacsgcipr.org |
| Novel Nitration Methods | Exploration of alternative nitrating agents and catalytic systems. energetic-materials.org.cn | Reduced environmental impact and improved safety. researchgate.net |
| Oxidative Nitration | Investigation of the scope and mechanism of oxidative nitration for gem-dinitro compounds. acs.org | A new general method for preparing gem-dinitro compounds. acs.org |
Advanced Mechanistic Studies using Ultrafast Spectroscopy and Reaction Dynamics
A deeper understanding of the fundamental reaction mechanisms of this compound at the molecular level is essential for controlling its reactivity and designing new applications. Ultrafast spectroscopy techniques, operating on the femtosecond (10⁻¹⁵ s) timescale, are powerful tools for observing the transient species and bond dynamics that govern chemical reactions. tandfonline.comosti.govtandfonline.com
Future research will likely employ techniques such as femtosecond transient absorption spectroscopy and time-resolved photoelectron spectroscopy to study the photodissociation dynamics of this compound. tandfonline.comosti.govtandfonline.com By exciting the molecule with a short laser pulse and probing the subsequent changes in its electronic and vibrational states, researchers can map out the entire reaction pathway. Studies on related nitroalkanes, like nitromethane (B149229), have revealed ultrafast dissociation processes occurring on the order of tens to hundreds of femtoseconds. tandfonline.comosti.govtandfonline.com Similar investigations into this compound could elucidate the dynamics of C-Br and C-N bond cleavage, providing critical insights into its stability and reactivity.
The study of brominated methanes using ultrafast X-ray spectroscopy has also provided valuable information on bond fission dynamics. royalsocietypublishing.orgresearchgate.net Applying these methods to this compound could allow for the direct observation of the structural changes that occur during a reaction, including the formation of transient intermediates. Furthermore, attosecond spectroscopy offers the potential to track electron dynamics, providing an even more detailed picture of the chemical transformation. berkeley.edunih.gov
Understanding the behavior of the gem-dinitro group is also a key area of interest. energetic-materials.org.cnresearchgate.netdiva-portal.org The thermal decomposition kinetics of compounds containing this group are crucial for assessing their stability. researchgate.net Ultrafast spectroscopic studies can provide insights into the initial steps of decomposition, which are often the rate-determining factors.
Development of Next-Generation Computational Models for Predictive Chemistry
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes with increasing accuracy. arxiv.org For this compound, the development of next-generation computational models will play a vital role in several areas.
Predictive models for reactivity and stability are a major focus. By employing high-level quantum mechanical calculations, it is possible to model the potential energy surfaces of reactions involving this compound, identifying transition states and calculating activation barriers. rsc.org This information is crucial for understanding reaction mechanisms and predicting the conditions required for a particular transformation. For energetic materials, computational models are being developed to predict key performance indicators and sensitivity to stimuli. arxiv.orgacs.org
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the molecular structure of this compound derivatives with their chemical and physical properties. nih.gov These models can be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts towards molecules with desired characteristics.
The use of machine learning and artificial intelligence is also a rapidly emerging area in computational chemistry. arxiv.org By training algorithms on large datasets of chemical information, it is possible to develop models that can predict reaction outcomes, optimize synthetic routes, and even design new molecules with specific properties. For energetic materials, multi-task and multi-fidelity learning approaches are being explored to improve the accuracy of property predictions, especially for data-scarce compounds. arxiv.org
| Computational Approach | Application to this compound | Potential Impact |
| Quantum Mechanics | Modeling reaction pathways and predicting activation energies. rsc.org | Deeper mechanistic understanding and rational design of reactions. |
| QSAR Models | Predicting the properties of novel this compound derivatives. nih.gov | Accelerated discovery of compounds with desired characteristics. |
| Machine Learning/AI | Optimizing synthetic routes and predicting performance properties. arxiv.org | More efficient and targeted research and development. |
Integration of Multi-Modal Analytical Platforms for Comprehensive Characterization
A complete understanding of this compound and its derivatives requires a comprehensive characterization of their chemical and physical properties. The integration of multiple analytical techniques into a single platform, known as multi-modal analysis , offers a powerful approach to achieve this. weebly.comnrel.gov
Future research will likely focus on combining various analytical methods to provide a more complete picture of this compound. This could involve the coupling of a separation technique, such as gas chromatography (GC) , with a detection method like mass spectrometry (MS) . GC-MS is a well-established technique for the analysis of volatile compounds and has been used for the determination of halonitromethanes in water samples. nih.govnih.govresearchgate.net Further development of these methods, including miniaturized systems and improved sample preparation techniques, will enhance their sensitivity and efficiency. nih.gov
Beyond GC-MS, the integration of spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy can provide detailed structural information. The combination of these techniques allows for the unambiguous identification of compounds and the elucidation of their molecular structure.
For a more in-depth analysis of the solid-state properties of this compound and its derivatives, techniques such as X-ray diffraction can be combined with thermal analysis methods like differential scanning calorimetry (DSC) . This multi-modal approach can provide information on crystal structure, polymorphism, and thermal stability, which are crucial properties for energetic materials. The use of multi-modal models in materials science is a growing field that can reveal hidden relationships between structure and properties. nrel.gov
Sustainable Chemical Processes and Green Chemistry Principles in this compound Synthesis and Application
The principles of green chemistry are increasingly guiding the development of new chemical processes, with the aim of reducing environmental impact and improving safety. researchgate.netrsc.orgsibran.ruwiley-vch.de For this compound, future research will focus on incorporating these principles into its synthesis and potential applications.
A key area of focus is the development of eco-friendly synthetic methods . researchgate.netrsc.orgsibran.ru This includes the use of less hazardous solvents, the development of catalytic reactions that minimize waste, and the use of renewable starting materials where possible. researchgate.net For the synthesis of nitro compounds, research is exploring the use of solid-supported reagents and microwave-assisted reactions to reduce the use of harsh acids and organic solvents. researchgate.netresearchgate.netsibran.ru
The concept of a circular economy is also being applied to energetic materials, with research exploring the valorization of obsolete munitions by reusing their energetic components in civilian applications. mdpi.com While not directly applicable to the synthesis of this compound, this principle highlights the growing importance of considering the entire lifecycle of a chemical compound.
The development of sustainable manufacturing processes for energetic materials is another critical research area. njit.eduserdp-estcp.milnjit.edu This includes minimizing waste generation, recovering and recycling solvents, and designing processes that are inherently safer. serdp-estcp.mil For this compound, future research could explore continuous flow synthesis methods, which can offer better control over reaction conditions and reduce the risks associated with handling energetic materials.
By embracing the principles of green chemistry, the future development of this compound chemistry can proceed in a more sustainable and responsible manner, minimizing its environmental footprint while maximizing its potential for scientific and technological advancement.
Q & A
Q. What are the optimal reaction conditions for synthesizing bromodinitromethane derivatives, and how can yield be maximized?
- Methodological Answer : this compound derivatives, such as ethyl 4-bromo-4,4-dinitrobutyrate, are synthesized via Michael addition reactions. Key parameters include:
- Molar ratio : A 2:1 ratio of ethyl acrylate to this compound potassium salt improves yield .
- Catalyst : Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst enhances reaction efficiency.
- Temperature and time : 30°C for 30 minutes minimizes side reactions .
Yield optimization requires iterative testing of these variables, with characterization via IR, NMR, and mass spectrometry to confirm product purity .
Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to characterize this compound and its derivatives?
- Methodological Answer :
- NMR : Use H and C NMR to identify proton environments and carbon frameworks. For example, the methylene group in this compound derivatives appears as a triplet in H NMR due to coupling with adjacent bromine .
- IR : Nitro group vibrations (e.g., asymmetric stretching at ~1550 cm) confirm functional group integrity .
- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of volatile brominated compounds.
- First aid : Immediate flushing with water for skin/eye exposure (15+ minutes) and medical consultation for ingestion .
Q. How can researchers design a literature review strategy to identify toxicological data for this compound?
- Methodological Answer :
- Databases : Use SciFinder, PubMed, and Scopus with search terms like "this compound + toxicity," "nitroalkane carcinogenicity," or CAS-specific queries .
- Filters : Prioritize peer-reviewed studies with in vivo toxicology data (e.g., repeated-dose studies in rodents) over in silico predictions .
Q. What environmental precautions should be considered when studying this compound degradation?
- Methodological Answer :
- Waste disposal : Follow protocols for halogenated waste to prevent environmental release .
- Degradation studies : Use HPLC or GC-MS to monitor breakdown products in aqueous systems, focusing on nitrate and bromide ion formation .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of this compound in Michael addition reactions?
- Methodological Answer :
- Kinetic analysis : Measure reaction rates under varying temperatures to determine activation energy via the Arrhenius equation.
- Isotopic labeling : Use O-labeled nitro groups to track oxygen transfer pathways .
- Computational modeling : DFT calculations can predict transition states and electron density maps for nitroalkane reactivity .
Q. How should researchers address contradictions in carcinogenicity data for this compound analogs?
- Methodological Answer :
- Meta-analysis : Compare datasets from studies like NTP (National Toxicology Program) and IARC, focusing on dose-response relationships and species-specific effects .
- Statistical rigor : Apply Fisher’s exact test to evaluate significance of tumor incidence rates in control vs. treated groups .
- Mechanistic plausibility : Assess whether contradictory results align with known nitroalkane mutagenicity pathways (e.g., DNA alkylation) .
Q. What thermodynamic properties of this compound are critical for predicting its stability in synthetic applications?
- Methodological Answer :
- Enthalpy of formation () : Use bomb calorimetry or computational methods (e.g., G4 theory) to determine gas-phase stability .
- Phase-change data : DSC (Differential Scanning Calorimetry) measures melting points and decomposition temperatures, which inform storage conditions .
Q. How can computational tools like InChIKey enhance database searches for this compound analogs?
- Methodological Answer :
Q. What methodologies improve the reliability of this compound toxicity predictions in absence of comprehensive empirical data?
- Methodological Answer :
- Read-across strategies : Group this compound with structurally similar brominated flame retardants (e.g., chlorodibromomethane) and extrapolate toxicity thresholds .
- In vitro assays**: Use Ames tests for mutagenicity and MTT assays for cytotoxicity to bridge data gaps .
Tables for Key Data
| Synthesis Optimization Parameters |
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| Molar ratio (ethyl acrylate:BDNM) |
| Temperature |
| Reaction time |
| Catalyst |
| Yield |
| Carcinogenicity Study Summary |
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| Species/Strain |
| Dosage |
| Tumor incidence (vs. control) |
| Significance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
